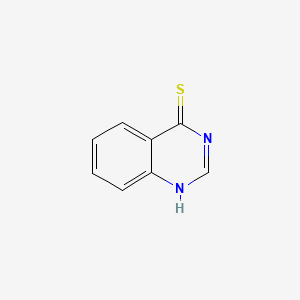
Methyl 2-hydroxy-3-pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-pyrazinecarboxylate is a chemical compound with the molecular formula C6H6N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Methyl 2-hydroxy-3-pyrazinecarboxylate consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a methoxycarbonyl group and at the 3rd position by a hydroxyl group . The exact mass of the molecule is 154.03784206 g/mol .Physical And Chemical Properties Analysis
Methyl 2-hydroxy-3-pyrazinecarboxylate has a molecular weight of 154.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area of the molecule is 67.8 Ų .Applications De Recherche Scientifique
C6H6N2O3C_6H_6N_2O_3C6H6N2O3
and a molecular weight of 154.12 . Here are some of the unique applications:Thermal and Spectroscopic Studies
“Methyl 2-hydroxy-3-pyrazinecarboxylate” has been used in thermal, spectroscopic (IR, Raman, NMR), and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands . These studies help in understanding the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .
Biological Properties
Pyrazinecarboxylic acid and its derivatives, including “Methyl 2-hydroxy-3-pyrazinecarboxylate”, show biological properties such as antimicrobial and antifungal activities . This makes them useful in the development of new drugs and treatments.
Antibacterial Activities
Some pyrazine derivatives, including those similar to “Methyl 2-hydroxy-3-pyrazinecarboxylate”, have been found to possess antibacterial activities . This could potentially be used in the development of new antibacterial agents.
Antitumor Activities
Certain derivatives of pyrazine, such as phenazine, are known for their antitumor activities . While it’s not directly stated that “Methyl 2-hydroxy-3-pyrazinecarboxylate” has this property, it’s possible that it could be used in related research or drug development.
Diuretic Activities
Some synthetic pyrazine derivatives exhibit diuretic activities . “Methyl 2-hydroxy-3-pyrazinecarboxylate” could potentially be used in the development of new diuretic drugs.
Hypoglycemic Activities
Synthetic pyrazine derivatives, potentially including “Methyl 2-hydroxy-3-pyrazinecarboxylate”, have been found to have hypoglycemic activities . This suggests potential applications in the treatment of diabetes.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-hydroxy-3-pyrazinecarboxylate, also known as Methyl 3-hydroxypyrazine-2-carboxylate, is a derivative of pyrazinecarboxylic acid . Pyrazine derivatives have been found to exhibit numerous pharmacological effects, including antimicrobial and antifungal properties . .
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some pyrazine derivatives have been found to inhibit the growth and nucleic acid synthesis in certain organisms .
Biochemical Pathways
Given the broad range of effects exhibited by pyrazine derivatives, it is likely that multiple pathways are impacted .
Result of Action
Pyrazine derivatives are known to have a wide variety of pharmacological properties, including antimicrobial, antifungal, and potentially antitumor effects .
Propriétés
IUPAC Name |
methyl 2-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-3H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBNSIFWJGXBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363833 |
Source


|
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27825-20-3 |
Source


|
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)


![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)









